1,2,3-Tribromo-5-isopropylbenzene
Description
1,2,3-Tribromo-5-isopropylbenzene is a brominated aromatic compound featuring three bromine atoms at the 1, 2, and 3 positions of the benzene ring, with an isopropyl group at the 5-position. Its molecular formula is C₉H₉Br₃, yielding a molecular weight of approximately 371.8 g/mol. Brominated aromatics are often utilized in flame retardants, agrochemicals, or pharmaceuticals due to bromine’s high atomic weight and moderate electronegativity, which enhance stability and lipophilicity compared to chlorinated analogs.
Properties
Molecular Formula |
C9H9Br3 |
|---|---|
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,3-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 |
InChI Key |
YBJWAYUXODQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tribromo-5-isopropylbenzene can be synthesized through a multi-step process involving bromination and isopropylation of benzene derivatives. One common method involves the bromination of isopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tribromo-5-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1,2,3-Tribromo-5-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-5-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropyl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
Halogenation vs. Alkylation: The brominated compound’s molecular weight (~371.8 g/mol) is significantly higher than its chlorinated analog (tecnazene, 260.9 g/mol) and alkylated analog (162.3 g/mol) . This results in lower volatility and higher persistence in environmental matrices.
Positional Effects :
- The ortho-positioned bromines in 1,2,3-Tribromo-5-isopropylbenzene may increase steric strain compared to the para-chlorines in tecnazene, affecting crystal packing and melting points.
Applications: Brominated compounds like this compound are prioritized in flame retardants due to bromine’s efficacy in radical scavenging. In contrast, tecnazene’s nitro group makes it suitable as a soil fumigant and potato sprout inhibitor . Non-halogenated alkylbenzenes (e.g., 5-Isopropyl-1,2,4-trimethylbenzene) lack halogen-derived toxicity and are used in less specialized roles, such as solvents .
Reactivity and Environmental Impact
- Electrophilic Reactivity : The electron-withdrawing bromines deactivate the benzene ring, directing further substitution to the remaining positions (e.g., 4 or 6). This contrasts with tecnazene, where the nitro group strongly deactivates the ring, limiting further reactions .
- However, they may degrade more slowly than nitro-substituted compounds like tecnazene, which can undergo microbial denitrification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
